molecular formula C9H21IN2O2 B052224 Edihyp CAS No. 118603-65-9

Edihyp

Cat. No.: B052224
CAS No.: 118603-65-9
M. Wt: 316.18 g/mol
InChI Key: BLHQLDCTUFBGDQ-UHFFFAOYSA-M
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Description

Edihyp, also known as ethyl-3-(2,2-dimethyl-2-ethyl-hydrazinium) propionic iodide, is a synthetic analogue of acetylcholine. It is primarily recognized for its potent antiarrhythmic properties, making it a significant compound in the treatment of cardiac arrhythmias. The compound was initially developed by Moscow State University Lomonosov and functions as a voltage-gated calcium channel blocker .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Edihyp involves the reaction of ethyl-3-bromopropionate with 2,2-dimethylhydrazine under controlled conditions. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran, with the presence of a base like sodium hydride to facilitate the nucleophilic substitution. The product is then treated with hydroiodic acid to yield the iodide salt form of this compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process involves recrystallization and chromatography to achieve the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Edihyp undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to its hydrazine derivative.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted analogues depending on the nucleophile used .

Scientific Research Applications

Edihyp has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of voltage-gated calcium channel blockers.

    Biology: Research involving this compound focuses on its interaction with cellular calcium channels and its impact on cellular signaling pathways.

    Medicine: The primary application is in the treatment of cardiac arrhythmias, where it helps to stabilize the electrical activity of the heart.

    Industry: This compound is also explored for its potential use in developing new cardiovascular drugs.

Mechanism of Action

Edihyp exerts its effects by blocking voltage-gated calcium channels. This action reduces the influx of calcium ions into cardiomyocytes, thereby stabilizing the resting potential and reducing the amplitude and duration of action potentials. This mechanism is crucial in preventing abnormal heart rhythms and maintaining normal cardiac function .

Comparison with Similar Compounds

Similar Compounds

    Verapamil: Another voltage-gated calcium channel blocker used in the treatment of arrhythmias.

    Diltiazem: Similar to Edihyp, it also blocks calcium channels but has a different chemical structure.

    Nifedipine: Primarily used for hypertension, it shares the calcium channel blocking property.

Uniqueness of this compound

This compound is unique due to its specific structure, which allows it to have a potent antiarrhythmic effect without significant negative chronotropic effects. This makes it particularly useful in treating arrhythmias without causing a substantial decrease in heart rate .

Properties

CAS No.

118603-65-9

Molecular Formula

C9H21IN2O2

Molecular Weight

316.18 g/mol

IUPAC Name

[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium;iodide

InChI

InChI=1S/C9H21N2O2.HI/c1-5-11(3,4)10-8-7-9(12)13-6-2;/h10H,5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

BLHQLDCTUFBGDQ-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)NCCC(=O)OCC.[I-]

Canonical SMILES

CC[N+](C)(C)NCCC(=O)OCC.[I-]

Synonyms

EDIHYP
ethyl 3-(2-ethyl-2,2-dimethylhydrazine)propionate

Origin of Product

United States

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